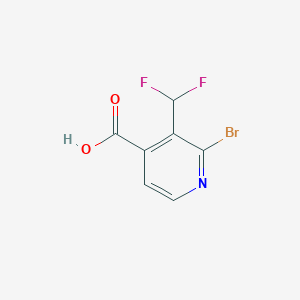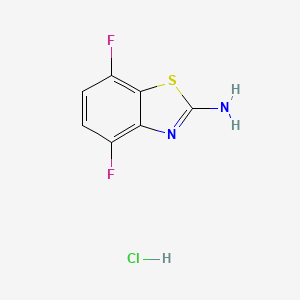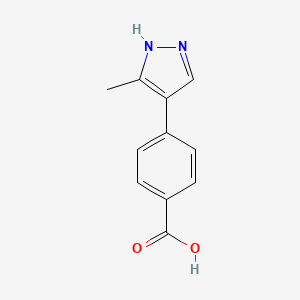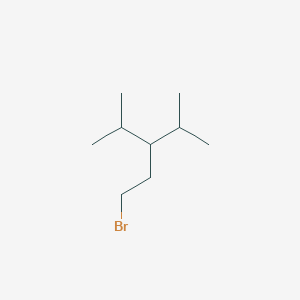
4,4-Dichlorobut-3-en-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dichlorobut-3-en-1-aminehydrochloride is a chemical compound with the molecular formula C4H8Cl2NHCl It is a derivative of butene, featuring two chlorine atoms and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichlorobut-3-en-1-aminehydrochloride typically involves the chlorination of butene followed by amination. One common method includes the reaction of 4,4-dichlorobut-3-en-1-ol with ammonia or an amine under controlled conditions to form the desired amine compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dichlorobut-3-en-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity and applications.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4,4-Dichlorobut-3-en-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dichloro-4,4-diaminodiphenylmethane: Used in the preparation of high-quality polyurethane and epoxy resin.
4,4-Diaminodiphenylmethane: An important additive in the preparation of polyurethane and thermosets.
3,3-Dimethyl-4,4-diaminodiphenylmethane: Used as a curing agent in the preparation of electric cables and wires.
Uniqueness
4,4-Dichlorobut-3-en-1-aminehydrochloride is unique due to its specific structure, which allows for a range of chemical modifications and applications. Its dichlorinated butene backbone provides distinct reactivity compared to other similar compounds, making it valuable in specialized synthetic and industrial processes.
Propiedades
Fórmula molecular |
C4H8Cl3N |
|---|---|
Peso molecular |
176.47 g/mol |
Nombre IUPAC |
4,4-dichlorobut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C4H7Cl2N.ClH/c5-4(6)2-1-3-7;/h2H,1,3,7H2;1H |
Clave InChI |
UZQICONHXCEHEP-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C=C(Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)




![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
![(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13583208.png)
![3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)

![N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamidehydrochloride](/img/structure/B13583219.png)

